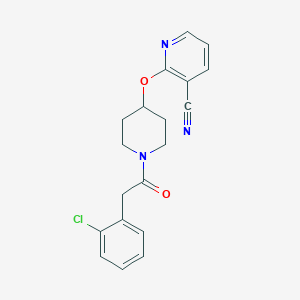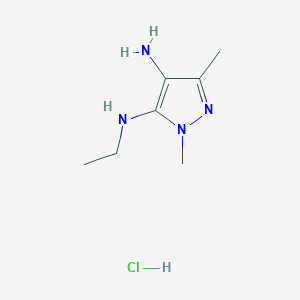
2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a chlorophenyl group, an acetyl group, a nitrile group, and an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring provides a cyclic structure, the acetyl group introduces a carbonyl group, the chlorophenyl group includes a halogen, and the nitrile group contains a triple bond .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the ether, nitrile, and carbonyl groups, as well as the chlorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile, carbonyl, and ether groups could impact its solubility, while the chlorophenyl group could affect its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Nicotinonitrile Derivatives
A study explored the synthesis of nicotinonitrile derivatives incorporating pyrene and fluorene moieties. This research highlights a multicomponent domino reaction strategy for creating environmentally sensitive fluorophore-based nicotinonitriles, showcasing their potential in materials science and diverse applications due to their strong blue-green fluorescence emission (Hussein et al., 2019).
Hypervalent Iodine Oxidation of Amines
Another study focused on the hypervalent iodine oxidation of amines, including piperidine derivatives, leading to the synthesis of nitriles, ketones, and lactams. This process demonstrates the chemical versatility of such compounds (Moriarty et al., 1988).
Biomedical Applications
Antimicrobial Agents for the Plastic Industry
Research was conducted on new biocidal compounds synthesized from nicotinonitrile derivatives for potential use as antimicrobial agents in the plastic industry. This study underscores the significance of such compounds in enhancing the antimicrobial properties of plastics (Zaiton et al., 2018).
Antitumor and Antimicrobial Activities
A study synthesized 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile and evaluated its antitumor and antimicrobial activities, revealing the potential of these compounds in medicinal chemistry (El‐Sayed et al., 2011).
Antiproliferative Activity in Cancer Research
Another research synthesized 6-indolypyridine-3-carbonitrile derivatives and evaluated them for antiproliferative activities against various cancer cell lines. The study provides insights into the relationship between the chemical structure of these compounds and their biological activity (El-Sayed et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-17-6-2-1-4-14(17)12-18(24)23-10-7-16(8-11-23)25-19-15(13-21)5-3-9-22-19/h1-6,9,16H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBLSHXTUOCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)


![6-((tetrahydrofuran-2-yl)methyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2761175.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)
![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)


![N-(4-methylbenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2761184.png)
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2761185.png)


![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)